![molecular formula C15H16N2O5 B2778755 Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate CAS No. 1448072-91-0](/img/structure/B2778755.png)
Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate
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Overview
Description
“Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate” is a chemical compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety . This compound has two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond .
Synthesis Analysis
The synthesis of this compound involves the palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate . The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate” includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 47 bonds .
Chemical Reactions Analysis
The chemical reactions involving this compound include the palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate . The presence of two reducible sites in the molecule creates a possible competition . The results show that under the applied conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product .
Scientific Research Applications
- Application : Researchers have designed and synthesized new compounds by modifying the 3-ethyl-benzo[d]isoxazole core with sulfonamides. These compounds exhibit potent BRD4 binding activities and anti-proliferative effects against acute myeloid leukemia (AML) cells. Notably, compound 11r shows promising activity by inhibiting key oncogenes like c-Myc and CDK6 .
- Application : Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate derivatives could potentially be explored as soil amendments to enhance soil quality and crop yield .
- Application : Investigating its impact on histone modifications, gene expression, and chromatin remodeling could provide insights into epigenetic regulation .
Cancer Research and BRD4 Inhibition
Soil Enhancement and Biochar
Epigenetic Research
Drug Development and Lead Compounds
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[(3-phenylmethoxy-1,2-oxazole-5-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-2-20-14(18)9-16-15(19)12-8-13(17-22-12)21-10-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYAZWKQMKMAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=NO1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(benzyloxy)isoxazole-5-carboxamido)acetate |
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